molecular formula C12H13NO B2764101 Benzyl-furan-2-ylmethyl-amine CAS No. 4439-53-6

Benzyl-furan-2-ylmethyl-amine

Cat. No.: B2764101
CAS No.: 4439-53-6
M. Wt: 187.242
InChI Key: WDTGNYDDCJERKR-UHFFFAOYSA-N
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Description

Benzyl-furan-2-ylmethyl-amine is an organic compound with the molecular formula C12H13NO. It is characterized by the presence of a benzyl group attached to a furan ring through a methylene bridge, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-furan-2-ylmethyl-amine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with furan-2-ylmethanamine under basic conditions. Another method includes the reductive amination of furan-2-carboxaldehyde with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and heterogeneous catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl-furan-2-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl-furan-2-ylmethyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of benzyl-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Uniqueness: Benzyl-furan-2-ylmethyl-amine is unique due to the combination of the benzyl group, furan ring, and amine group in its structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTGNYDDCJERKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-53-6
Record name benzyl(furan-2-ylmethyl)amine
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